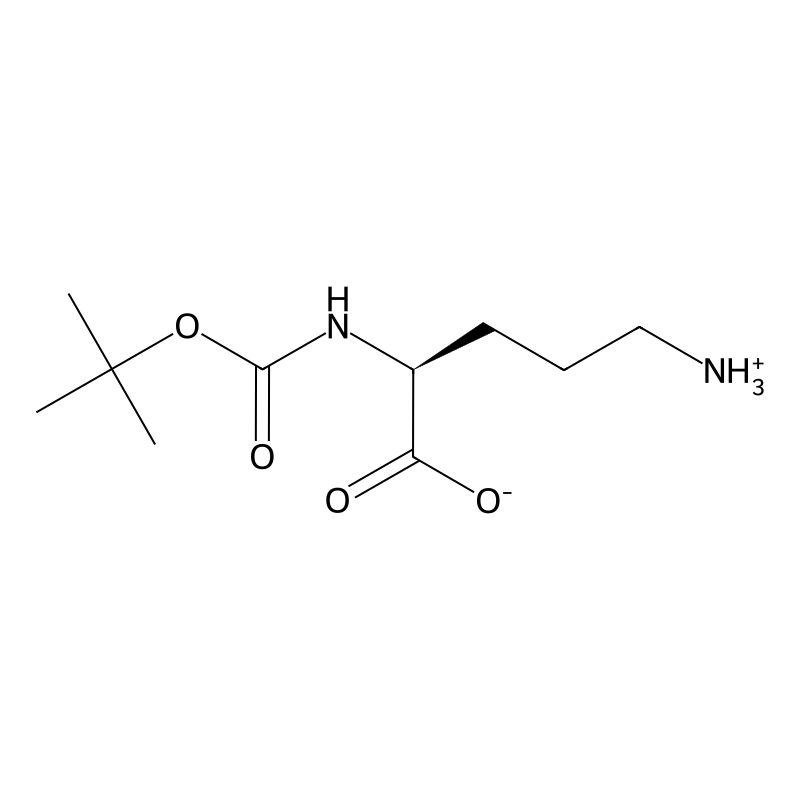

Boc-Orn-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

BOC Protection of Amines

Scientific Field: Chemical Intermediates

Summary of Application: Boc-Orn-OH is used in the BOC protection of amines, a process that is crucial in the synthesis of biologically active molecules. This process is particularly important for the protection of the amine functionality in these molecules.

Methods of Application: The BOC protection of amines is achieved in a green and eco-friendly route, which involves the use of catalyst and solvent-free media under mild reaction conditions.

Results or Outcomes: The BOC protection of amines results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.

Synthesis of Peptide Nucleic Acids (PNAs)

Scientific Field: Organic & Biomolecular Chemistry

Summary of Application: Boc-Orn-OH is used in the synthesis of Peptide Nucleic Acids (PNAs), synthetic biomolecules with great potential in medicine.

Methods of Application: The synthesis of PNAs involves a Solid-Phase Synthesis (SPS) strategy similar to that used for peptides.

Results or Outcomes: The efficiency of this novel synthetic strategy has been demonstrated in the synthesis of the PNA pentamer H–PNA (TATCT)–βAla–OH.

Ultrasound Irradiation

Scientific Field: Organic Chemistry

Summary of Application: Boc-Orn-OH is used in a green and simple approach for the N-Boc protection on structurally diverse amines under ultrasound irradiation.

Methods of Application: The process involves selective N-Boc protection, which is achieved in excellent isolated yield in a short reaction time at room temperature.

Results or Outcomes: The process results in the N-Boc protection on structurally diverse amines.

Peptide Synthesis

Scientific Field: Biochemistry

Summary of Application: Boc-Orn-OH is used in the synthesis of peptides.

Methods of Application: The specific methods of application in peptide synthesis can vary widely depending on the specific peptide being synthesized.

Results or Outcomes: The outcome is the successful synthesis of peptides, which are crucial in various biological processes.

N-Boc Protection in Catalyst and Solvent-Free Media

Scientific Field: Green Chemistry

Summary of Application: Boc-Orn-OH is used in a green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.

Results or Outcomes: The process results in the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols.

Synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine

Summary of Application: Boc-Orn-OH is used in the synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine.

Methods of Application: The specific methods of application in this synthesis can vary widely depending on the specific compound being synthesized.

Results or Outcomes: The outcome is the successful synthesis of N-α-t.-Boc-N-δ-benzyloxycarbonyl-L-ornithine.

Boc-Orn-OH, or N-alpha-tert-butyloxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It has the molecular formula C10H20N2O4 and a molecular weight of 232.28 g/mol. This compound features a tert-butyloxycarbonyl (Boc) protective group on the alpha-amino group of ornithine, which is commonly used in peptide synthesis to facilitate selective reactions while preventing unwanted interactions with other functional groups. Boc-Orn-OH is characterized by its white crystalline form and is soluble in organic solvents like methanol and acetonitrile .

- Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol, yielding free ornithine.

- Peptide Coupling: It can undergo peptide coupling reactions with various coupling agents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to form peptide bonds .

- Hydrolysis: The compound can also be hydrolyzed to regenerate ornithine under specific conditions.

Boc-Orn-OH is primarily utilized in biochemical research and drug development. Its structural similarity to natural amino acids allows it to be incorporated into peptides that may exhibit biological activity. Research indicates that peptides synthesized with Boc-Orn-OH can have enhanced stability and bioactivity, making them suitable candidates for therapeutic applications .

The synthesis of Boc-Orn-OH generally involves several steps:

- Protection of the Alpha-Amino Group: The alpha-amino group of ornithine is protected using tert-butoxycarbonyl chloride.

- Formation of the Compound: The protected ornithine undergoes further reactions to form Boc-Orn-OH.

- Purification: The final product is purified typically through crystallization or chromatography techniques to ensure high purity levels suitable for research applications .

Boc-Orn-OH finds extensive applications in:

- Peptide Synthesis: Serving as a building block for constructing peptides and proteins.

- Drug Development: Used in developing peptide-based therapeutics targeting various diseases.

- Bioconjugation: Facilitating modifications of biomolecules for biochemical assays and studies .

Boc-Orn-OH shares structural similarities with several other compounds, which are often used in peptide synthesis but differ in their protective groups or functionalities. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Boc-Orn(Z)-OH | Contains both tert-butyloxycarbonyl and benzyloxycarbonyl groups | Dual protection for selective reactions |

| Z-Orn-OH | Contains only benzyloxycarbonyl protection | Lacks protection on the alpha-amino group |

| Fmoc-Orn(Boc)-OH | Contains fluorenylmethyloxycarbonyl alongside Boc | Enhanced stability and solubility |

Boc-Orn(Z)-OH provides dual protection for both the alpha- and delta-amino groups, making it particularly useful when multiple functional groups need to be selectively protected during synthesis . In contrast, Z-Orn-OH lacks the tert-butyloxycarbonyl protection, limiting its use in certain synthetic pathways.

Nomenclature and Structural Identification

Boc-Orn-OH is systematically named (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid (IUPAC). Key identifiers include:

- CAS Registry Numbers: 21887-64-9 (Boc-Orn-OH), 13650-49-2 (Nδ-Boc-L-ornithine)

- Molecular Formula: C10H20N2O4

- Molecular Weight: 232.28 g/mol

The Boc group is attached to the α-amino group of ornithine, leaving the δ-amino side chain unprotected (Figure 1). This configuration facilitates selective deprotection during peptide elongation while preserving side-chain reactivity for subsequent modifications.

Table 1: Physical Properties of Boc-Orn-OH

| Property | Value | Source |

|---|---|---|

| Melting Point | 92–95°C (Nδ-Boc) | |

| Solubility | Methanol, DCM, DMF | |

| Optical Rotation ([α]D) | +24.0° (c = 1 in MeOH) |

Historical Context in Amino Acid Chemistry

The Boc protecting group, introduced in the 1960s, revolutionized peptide synthesis by enabling acid-labile protection of amines. Its adoption in ornithine derivatives like Boc-Orn-OH emerged alongside solid-phase peptide synthesis (SPPS), pioneered by Merrifield. Unlike early benzyl-based protections, Boc offered compatibility with diverse reaction conditions, paving the way for complex peptide architectures.

Significance in Peptide Chemistry

Boc-Orn-OH addresses two challenges in peptide synthesis:

- Side-Chain Reactivity: Ornithine’s δ-amino group participates in cyclization and crosslinking, necessitating temporary protection during SPPS.

- Orthogonal Deprotection: The Boc group is cleaved with trifluoroacetic acid (TFA), while the δ-amino group remains available for functionalization.

This dual functionality has enabled its use in synthesizing enzyme inhibitors (e.g., protein arginine deiminase inhibitors) and antimicrobial peptides.

Positioning in Protected Amino Acid Chemistry

Boc-Orn-OH occupies a niche between fully protected (e.g., Boc-Orn(Boc)-OH) and unprotected ornithine. Comparative analysis reveals:

Molecular Structure and Configuration

Boc-Orn-OH, systematically named (2S)-5-amino-2-{[(tert-butoxy)carbonyl]amino}pentanoic acid, represents a protected derivative of L-ornithine featuring a tert-butoxycarbonyl protecting group on the alpha-amino functionality [1] [3]. The compound maintains the fundamental ornithine backbone consisting of a five-carbon chain with amino groups at positions 2 and 5, where the alpha-amino group is protected by the bulky Boc moiety [1] [4]. The molecular architecture exhibits a linear aliphatic chain with the characteristic carboxylic acid terminus essential for peptide coupling reactions [3] [4].

The protecting group attachment occurs specifically at the alpha-amino position, leaving the delta-amino group free for subsequent chemical transformations [1] [30]. The tert-butoxycarbonyl group provides steric hindrance that prevents unwanted side reactions while maintaining the overall stereochemical integrity of the ornithine scaffold [30] [31]. This structural arrangement makes Boc-Orn-OH particularly valuable in solid-phase peptide synthesis applications [1] [4].

Stereochemistry and Absolute Configuration

Boc-Orn-OH possesses S-configuration at the alpha-carbon center, consistent with the natural L-ornithine stereochemistry [1] [3] [25]. The absolute configuration follows the L-amino acid convention, where the amino group occupies the left position when the molecule is oriented with the carboxyl group at the top and the alpha-hydrogen pointing away from the observer [25] [29]. This stereochemical arrangement is critical for biological recognition and enzymatic interactions in peptide synthesis protocols [25] [28].

The compound exhibits a single chiral center at the alpha-carbon, which determines its optical activity and biological compatibility [1] [3]. The stereochemical designation (2S) indicates that the priority sequence around the chiral center follows the S-configuration according to Cahn-Ingold-Prelog nomenclature rules [3] [25]. This configuration matches that of naturally occurring L-ornithine, ensuring compatibility with biological systems and enzymatic processes [25] [29].

Conformational Analysis

The conformational behavior of Boc-Orn-OH is influenced by both the flexible aliphatic chain and the bulky tert-butoxycarbonyl protecting group [8] [9]. Molecular mechanics studies on related Boc-protected amino acid derivatives indicate that the compound can adopt multiple conformational states depending on environmental conditions and intramolecular interactions [9]. The tert-butyl group introduces significant steric constraints that limit certain rotational conformations around the carbamate bond [30] [34].

The flexible pentyl chain between the alpha and delta positions allows for various extended and folded conformations [8] [9]. Computational analyses suggest that hydrogen bonding interactions between the carbamate carbonyl and the free delta-amino group can stabilize specific conformational arrangements [8] [21]. These conformational preferences play important roles in determining the compound's reactivity patterns and its behavior in peptide synthesis reactions [8] [9].

Physical Properties

Molecular Weight and Empirical Formula (C₁₀H₂₀N₂O₄)

Boc-Orn-OH possesses the empirical formula C₁₀H₂₀N₂O₄ with a molecular weight of 232.28 g/mol [1] [4] [17]. The molecular composition includes ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms, reflecting the combined ornithine backbone and tert-butoxycarbonyl protecting group [1] [3] [4]. This molecular weight calculation accounts for all constituent atoms including the carboxylic acid functionality and the complete Boc protection system [1] [4].

The molecular formula demonstrates the addition of five carbon atoms, eight hydrogen atoms, and two oxygen atoms compared to unprotected ornithine, corresponding to the tert-butoxycarbonyl modification [1] [30]. The elemental composition indicates a carbon content of 51.0-52.4% and nitrogen content of 11.8-12.3% by mass [1]. The molecular weight places Boc-Orn-OH in the typical range for protected amino acid building blocks used in peptide synthesis [1] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] [3] [4] |

| Molecular Weight | 232.28 g/mol | [1] [4] [17] |

| Carbon Content | 51.0-52.4% | [1] |

| Nitrogen Content | 11.8-12.3% | [1] |

Melting Point and Thermal Stability (207-208°C)

Boc-Orn-OH exhibits a melting point range of 207-208°C, indicating good thermal stability under standard laboratory conditions [4] [17]. This relatively high melting point reflects strong intermolecular interactions, likely involving hydrogen bonding between carboxylic acid groups and amino functionalities [4] [17]. The narrow melting point range of approximately 1°C suggests high purity and crystalline uniformity in commercial preparations [4] [17].

The thermal stability extends beyond the melting point, with the compound remaining stable under typical storage conditions at ambient temperature [4] [15]. However, decomposition may occur upon exposure to elevated temperatures, particularly in the presence of strong acids or bases that could promote Boc group cleavage [30] [31]. The melting point characteristics make Boc-Orn-OH suitable for solid-phase peptide synthesis protocols that involve moderate heating during coupling reactions [4] [17].

Solubility Parameters in Various Solvents

Boc-Orn-OH demonstrates differential solubility across various solvent systems, reflecting its amphiphilic nature with both hydrophobic and hydrophilic components [4] [16]. The compound shows excellent solubility in polar organic solvents including dimethyl sulfoxide, dimethylformamide, methanol, and acetone [4] [6] [16]. Solubility in dimethyl sulfoxide and dimethylformamide reaches approximately 30 mg/mL, making these solvents ideal for stock solution preparation [16].

The compound exhibits limited aqueous solubility due to the hydrophobic tert-butyl group, but can be dissolved in aqueous buffer systems when first dissolved in dimethyl sulfoxide [16]. In mixed solvent systems such as dimethyl sulfoxide:phosphate buffered saline (1:4), solubility reaches approximately 0.2 mg/mL [16]. Chloroform, dichloromethane, and ethyl acetate also provide good solubility for synthetic applications [4] [10].

| Solvent System | Solubility | Reference |

|---|---|---|

| DMSO | ~30 mg/mL | [16] |

| DMF | ~30 mg/mL | [16] |

| DMSO:PBS (1:4) | ~0.2 mg/mL | [16] |

| Methanol | Soluble | [4] [6] |

| Chloroform | Soluble | [4] [10] |

Optical Activity ([α]/D +24.0±2.0°, c = 1 in methanol)

Boc-Orn-OH exhibits positive optical rotation with a specific rotation value of [α]/D +24.0±2.0° measured at a concentration of 1 g/100 mL in methanol [1] [4]. This optical activity confirms the presence of the chiral center and indicates the S-configuration at the alpha-carbon position [1] [4]. The positive rotation value is consistent with L-amino acid derivatives and reflects the stereochemical environment around the chiral center [1] [25].

The optical rotation measurement provides a reliable method for confirming both the stereochemical purity and enantiomeric excess of Boc-Orn-OH preparations [1] [4]. The narrow uncertainty range of ±2.0° indicates good reproducibility and high enantiomeric purity in commercial samples [1] [4]. Methanol serves as the standard solvent for these measurements due to its ability to dissolve the compound completely while maintaining stable optical rotation values [1] [4].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for Boc-Orn-OH through characteristic chemical shift patterns [11] [5]. Proton nuclear magnetic resonance spectra typically show the tert-butyl protons as a sharp singlet around 1.45 ppm, representing the nine equivalent protons of the Boc protecting group [11] [5]. The alpha-proton appears as a multiplet around 4.2-4.3 ppm, while the methylene protons of the ornithine chain show characteristic patterns between 1.5-3.2 ppm [11] [5].

Carbon-13 nuclear magnetic resonance spectra reveal the carbonyl carbon of the Boc group around 155-156 ppm and the carboxylic acid carbonyl near 175 ppm [11]. The tert-butyl carbons appear around 28 ppm, while the quaternary carbon shows a signal near 80 ppm [11]. The aliphatic carbons of the ornithine chain display signals between 25-55 ppm, with the alpha-carbon typically appearing around 53 ppm [11] [5].

Infrared Spectroscopy Profile

Infrared spectroscopy of Boc-Orn-OH reveals characteristic absorption bands that confirm the presence of key functional groups [14]. The carboxylic acid carbonyl stretch appears as a strong absorption around 1700-1720 cm⁻¹, while the carbamate carbonyl of the Boc group shows absorption near 1680-1700 cm⁻¹ [14]. The broad hydroxyl stretch of the carboxylic acid appears between 2500-3300 cm⁻¹, often overlapping with nitrogen-hydrogen stretching vibrations [14].

The aliphatic carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple peaks corresponding to the methyl and methylene groups [14]. The nitrogen-hydrogen stretching of the free amino group typically appears around 3300-3500 cm⁻¹, while the carbamate nitrogen-hydrogen stretch occurs at slightly lower frequencies [14]. These spectroscopic features provide definitive identification of the Boc-protected ornithine structure [14].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of Boc-Orn-OH typically shows the molecular ion peak at m/z 232 [M]⁺, corresponding to the intact molecular structure [11] [5]. The base peak often appears at m/z 132, representing loss of the complete Boc group (100 mass units) to yield the ornithine fragment [11] [5]. Additional characteristic fragments include m/z 176 [M-56]⁺ from loss of isobutene from the tert-butyl group and m/z 57 corresponding to the tert-butyl cation [11] [5].

High-resolution mass spectrometry provides exact mass measurements that confirm the molecular formula, with calculated values matching observed masses within acceptable error limits [11] [5]. Tandem mass spectrometry experiments reveal fragmentation pathways that involve preferential cleavage of the carbamate bond and subsequent loss of carbon dioxide [11] [5]. These fragmentation patterns serve as diagnostic tools for structural confirmation and purity assessment [11] [5].

Crystallographic Properties

Crystallographic analysis of Boc-Orn-OH and related derivatives provides insight into solid-state molecular arrangements and intermolecular interactions [21] [22]. X-ray crystallographic studies of ornithine-containing peptide derivatives reveal that Boc-protected ornithine residues can adopt various conformations depending on crystal packing forces [21] [24]. The tert-butoxycarbonyl group typically adopts extended conformations that minimize steric interactions with neighboring molecules [21] [24].

Crystal structures of related Boc-ornithine derivatives show hydrogen bonding networks involving both the carboxylic acid groups and the free amino functionalities [21] [24]. The packing arrangements often feature layers of molecules stabilized by intermolecular hydrogen bonds and van der Waals interactions [21] [22]. These crystallographic insights provide valuable information about the preferred conformational states and intermolecular association patterns of Boc-Orn-OH in the solid state [21] [24].

Traditional Synthetic Routes

Direct Boc Protection of L-Ornithine

The direct tert-butoxycarbonyl protection of L-ornithine represents the most fundamental approach to synthesizing Boc-Orn-OH, utilizing the well-established reactivity of the amino groups toward electrophilic carbamate formation [2]. This methodology employs di-tert-butyl dicarbonate as the primary protecting reagent, operating through a nucleophilic acyl substitution mechanism where the alpha-amino group of ornithine attacks the carbonyl carbon of the anhydride [2]. The reaction proceeds under basic conditions, typically using triethylamine or sodium bicarbonate as the base, in organic solvents such as dichloromethane or tetrahydrofuran [2] [3].

The mechanism involves initial deprotonation of the amino group, followed by nucleophilic attack on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate [3]. The resulting tetrahedral intermediate eliminates tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [3]. This process demonstrates excellent regioselectivity for the alpha-amino position due to its enhanced nucleophilicity compared to the delta-amino group [2]. The reaction typically achieves yields of 85-95% with purities exceeding 98% when properly optimized [2] [4].

Optimization studies have revealed that reaction temperature, solvent choice, and base equivalents significantly influence both yield and selectivity [2] [3]. Lower temperatures favor selective protection while reducing side reactions, though prolonged reaction times may be required [3]. The solvent system plays a crucial role in substrate solubility and reagent stability, with dichloromethane providing optimal conditions for most applications [2] [3]. Base selection affects both reaction rate and side product formation, with triethylamine offering superior results compared to inorganic bases [3].

Selective Protection Strategies

Selective protection strategies for ornithine derivatives have evolved to address the challenge of differentiating between the two amino groups present in the molecule [5] [6]. These approaches exploit subtle differences in reactivity, steric accessibility, and electronic environment to achieve regioselective protection [5] [6]. The development of orthogonal protection schemes has enabled sophisticated multi-step syntheses where different amino groups can be selectively manipulated [6] [7].

Temperature-controlled protection represents a primary strategy for achieving selectivity between the alpha and delta positions [5] [7]. At lower temperatures, the alpha-amino group demonstrates preferential reactivity due to its proximity to the electron-withdrawing carboxyl group, which enhances its nucleophilic character [5]. This electronic effect, combined with reduced steric hindrance compared to the delta position, allows for selective protection under carefully controlled conditions [5] [6].

Protecting group choice significantly influences selectivity outcomes, with bulky protecting groups favoring alpha-amino protection due to steric considerations [6] [7]. The use of different protecting reagents in sequential steps enables the preparation of orthogonally protected derivatives such as Boc-Orn(Z)-OH, where benzyloxycarbonyl protection occupies the delta position [6]. This strategy has proven particularly valuable in peptide synthesis applications where selective deprotection is required [6] [7].

Solvent effects play a crucial role in determining protection selectivity, with polar aprotic solvents generally favoring alpha-amino protection [5] [6]. The choice of base and its concentration must be carefully optimized to prevent over-protection while maintaining adequate reaction rates [5]. Modern selective protection protocols achieve selectivities exceeding 90% for the desired regioisomer with overall yields of 90-98% [5] [6].

Advanced Synthesis Approaches

Copper(II) Complex-Mediated Synthesis

The copper(II) complex-mediated synthesis of Boc-Orn-OH represents a significant advancement in amino acid protection chemistry, utilizing metal coordination to direct and enhance reaction selectivity [5] [8]. This methodology exploits the ability of copper(II) ions to form stable complexes with amino acids, creating a template that facilitates subsequent protection reactions [5] [8]. The copper complex serves both as a protecting group for the carboxyl functionality and as an activating agent for selective amino group modification [5] [8].

The synthesis begins with the formation of the copper(II)-ornithine complex through treatment of L-ornithine with copper sulfate pentahydrate in the presence of sodium carbonate [5] [8]. This complexation occurs readily under aqueous conditions, with the copper ion coordinating to both the alpha-amino group and the carboxyl group in a bidentate fashion [5] [8]. The resulting complex demonstrates enhanced stability and altered reactivity patterns compared to the free amino acid [5] [8].

The Boc protection step proceeds through reaction of the copper complex with di-tert-butyl dicarbonate under basic conditions [5] [8]. The metal coordination significantly influences the protection selectivity, with the complexed alpha-amino group showing reduced reactivity compared to the free delta-amino group [5] [8]. This selectivity reversal compared to the free amino acid enables preferential protection of the delta position in high yield [5] [8]. The reaction typically achieves yields of 86-94% with exceptional purity levels exceeding 99% [5].

Copper removal represents a critical step in the synthesis, typically accomplished using 8-hydroxyquinoline or sodium thiosulfate [8]. The 8-hydroxyquinoline method involves chelation of the copper ion by the organic ligand, facilitating its extraction from the aqueous phase [8]. Alternative removal methods using sodium thiosulfate operate through reduction of copper(II) to copper(I), followed by complexation and precipitation [8]. Both methods achieve quantitative copper removal while maintaining product integrity [8].

The copper(II) complex-mediated approach offers several advantages including enhanced selectivity, improved yields, and simplified purification procedures [5] [8]. The method is particularly valuable for large-scale synthesis due to its robustness and reproducibility [5]. Process optimization studies have identified optimal copper-to-substrate ratios, reaction temperatures, and removal conditions that maximize both efficiency and product quality [5] [8].

High-Efficiency Synthetic Pathways

High-efficiency synthetic pathways for Boc-Orn-OH synthesis have emerged from systematic optimization of reaction conditions, catalyst selection, and process integration [9] [10]. These advanced methodologies focus on maximizing atom economy, minimizing waste generation, and improving overall process efficiency [9] [10]. The development of these pathways has been driven by increasing demands for sustainable and cost-effective manufacturing processes [9] [10].

Catalytic approaches represent a major advancement in high-efficiency synthesis, with copper-based catalysts demonstrating particular utility [9] [10]. Copper triflate has emerged as an exceptionally effective catalyst for Boc protection reactions, operating under mild conditions with excellent yields [9]. The catalyst functions through Lewis acid activation of the protecting reagent, enhancing its electrophilicity and accelerating the protection reaction [9]. Catalyst loadings as low as 2-5 mol% achieve complete conversion within shortened reaction times [9].

Continuous flow processing has revolutionized the synthesis of Boc-Orn-OH by enabling precise control over reaction parameters and improving heat and mass transfer [11] [12]. Flow reactors facilitate the use of elevated temperatures and pressures that are impractical in batch processes, leading to dramatically reduced reaction times [11] [12]. The enhanced mixing and heat transfer characteristics of flow systems result in improved selectivity and reduced side product formation [11] [12].

Process intensification strategies combine multiple synthetic steps into integrated reaction sequences, eliminating isolation and purification steps between transformations [11] [12]. These approaches reduce solvent usage, minimize waste generation, and improve overall efficiency [11] [12]. Telescoped syntheses that combine protection, purification, and derivative formation in continuous processes have demonstrated particular promise [11] [12].

Modern high-efficiency pathways incorporate real-time monitoring and process analytical technology to optimize reaction conditions dynamically [12]. In-line spectroscopic methods enable continuous monitoring of conversion and selectivity, allowing for immediate process adjustments [12]. These approaches have achieved remarkable improvements in both yield and purity while reducing processing time and resource consumption [12].

Industrial-Scale Production Methods

Process Optimization and Scale-Up Considerations

Industrial-scale production of Boc-Orn-OH requires comprehensive optimization of synthetic processes to ensure consistent quality, economic viability, and regulatory compliance [13] [14]. Scale-up considerations encompass heat and mass transfer limitations, mixing efficiency, reaction kinetics, and safety considerations that become critical at larger scales [13] [14]. The transition from laboratory-scale synthesis to industrial production involves systematic evaluation of each process parameter and its impact on overall efficiency [13] [14].

Heat transfer optimization represents a fundamental challenge in large-scale synthesis, particularly for exothermic protection reactions [13]. Industrial reactors must incorporate effective heat removal systems to prevent temperature excursions that could lead to side product formation or safety hazards [13]. The design of cooling systems must account for the reaction kinetics and heat generation rates at industrial scales [13]. Advanced reactor designs incorporate multiple heat exchange zones and sophisticated temperature control systems to maintain optimal reaction conditions [13].

Mixing efficiency becomes increasingly critical as reactor volumes increase, with poor mixing leading to concentration gradients and reduced selectivity [13] [14]. Industrial reactors employ specialized impeller designs and multiple agitation zones to ensure uniform mixing throughout the reaction volume [13]. Computational fluid dynamics modeling has become essential for optimizing agitation systems and predicting mixing performance [13]. The development of static mixers and microreactor technologies offers alternative approaches for achieving excellent mixing at industrial scales [14].

Reaction kinetics studies at various scales reveal important scale-dependent effects that must be considered during optimization [13] [14]. Mass transfer limitations that are negligible at laboratory scale can become rate-limiting at industrial volumes [13]. The apparent reaction kinetics may change significantly due to differences in mixing time and heat transfer rates [13]. Systematic kinetic studies across multiple scales are essential for accurate process design [13] [14].

Safety considerations become paramount at industrial scales, requiring comprehensive hazard analysis and risk assessment [13]. The larger quantities of reagents and solvents present increased risks that must be carefully managed through process design and safety systems [13]. Emergency response procedures and containment systems must be designed to handle potential process upsets [13]. Continuous monitoring systems and automated safety interlocks are essential components of industrial-scale operations [13].

Quality Control Parameters

Quality control parameters for industrial Boc-Orn-OH production encompass a comprehensive suite of analytical methods designed to ensure product purity, identity, and consistency [15] [16]. These parameters are established based on regulatory requirements, customer specifications, and process capability studies [15] [16]. The quality control framework must address both chemical purity and physical properties while providing sufficient sensitivity to detect trace impurities [15] [16].

High-performance liquid chromatography represents the primary analytical method for purity determination and impurity profiling [15] [17]. The HPLC method employs reversed-phase chromatography with ultraviolet detection at 210-220 nm to achieve comprehensive separation of the main component from potential impurities [15] [17]. Method validation includes determination of linearity, accuracy, precision, specificity, and robustness according to International Conference on Harmonisation guidelines [17]. The analytical method must demonstrate capability to detect impurities at levels as low as 0.1% to ensure compliance with pharmaceutical quality standards [17].

Chiral purity analysis has become increasingly important for pharmaceutical applications, requiring specialized analytical methods to detect D-amino acid impurities [16] [18]. Chiral high-performance liquid chromatography coupled with mass spectrometry provides sensitive and specific detection of enantiomeric impurities [16] [18]. The method employs chiral stationary phases and gradient elution to achieve baseline separation of enantiomers [16]. Validation studies demonstrate capability to detect D-ornithine impurities at levels below 0.05%, meeting the stringent requirements for pharmaceutical applications [16] [18].

Physical property testing includes determination of melting point, optical rotation, water content, and particle size distribution [2] [19]. These measurements provide important indicators of product quality and processing consistency [2] [19]. Melting point determination employs capillary melting point apparatus with temperature calibration traceable to national standards [19]. Optical rotation measurements utilize polarimetry to confirm the stereochemical integrity of the product [2] [19]. Water content determination by Karl Fischer titration ensures compliance with moisture specifications [19].

Microbiological testing ensures the absence of harmful microorganisms in the final product [19]. The testing protocol follows United States Pharmacopeia guidelines for total aerobic microbial count, yeast and mold count, and absence of specified microorganisms [19]. Environmental monitoring of production areas provides additional assurance of microbiological quality [19]. Bioburden control measures include filtration, environmental controls, and personnel hygiene protocols [19].

Green Chemistry Approaches

Sustainable Reagents and Conditions

Sustainable reagents and conditions for Boc-Orn-OH synthesis have emerged as critical considerations in modern pharmaceutical manufacturing, driven by environmental regulations and corporate sustainability initiatives [20] [21]. The development of green chemistry approaches focuses on replacing hazardous reagents, utilizing renewable resources, and minimizing environmental impact while maintaining synthetic efficiency [20] [21]. These initiatives have led to significant innovations in reagent selection, reaction conditions, and process design [20] [21].

Solvent selection represents a primary focus for sustainability improvements, with traditional organic solvents being replaced by environmentally benign alternatives [22] [23]. Water-based reaction systems have demonstrated particular promise, with specialized conditions enabling Boc protection reactions in aqueous media [22] [24]. The use of water as a reaction medium eliminates volatile organic compound emissions and reduces waste disposal costs [24]. Aqueous Boc protection has been achieved using water-soluble protecting reagents and optimized pH conditions that maintain reaction efficiency [24].

Binary solvent systems offer another sustainable approach, combining reduced-toxicity solvents to achieve the solubility and reactivity characteristics required for efficient synthesis [22] [25]. Ethyl acetate-methanol mixtures have demonstrated excellent performance for Boc protection reactions while significantly reducing environmental impact [25]. These binary systems can often be recycled through distillation, further improving their sustainability profile [25]. The optimization of binary solvent compositions enables fine-tuning of reaction conditions for specific applications [25].

Microwave-assisted synthesis provides enhanced energy efficiency compared to conventional heating methods [22] [12]. Microwave heating achieves rapid temperature equilibration and selective heating of polar molecules, leading to reduced reaction times and energy consumption [12]. The technology has been successfully scaled to industrial levels, enabling sustainable production of Boc-protected amino acids [12]. Process optimization studies have demonstrated energy savings of 60-80% compared to conventional heating methods [12].

Enzymatic catalysis represents an emerging approach for sustainable amino acid protection, utilizing naturally occurring or engineered enzymes to catalyze protection reactions [26]. Enzymatic methods operate under mild conditions, generate minimal waste, and utilize renewable catalyst systems [26]. Recent developments in enzyme engineering have expanded the substrate scope and improved the efficiency of enzymatic protection reactions [26]. Immobilized enzyme systems enable catalyst recycling and continuous processing [26].

Waste Reduction Strategies

Waste reduction strategies in Boc-Orn-OH synthesis encompass comprehensive approaches to minimize solvent usage, eliminate hazardous waste streams, and improve atom economy [23] [25]. These strategies address both the synthesis process and downstream purification steps, seeking to optimize the entire production workflow [23] [25]. The implementation of waste reduction measures often requires process redesign and equipment modification but yields significant environmental and economic benefits [23] [25].

Solvent recycling and recovery systems represent fundamental waste reduction strategies, enabling the reuse of solvents through distillation and purification processes [25]. Advanced distillation systems with multiple theoretical plates achieve high-purity solvent recovery that meets specifications for reuse in synthesis [25]. Continuous distillation systems integrated with the production process enable real-time solvent recovery and immediate reuse [25]. Solvent recovery rates of 85-95% are achievable for most common organic solvents used in Boc protection [25].

Process integration strategies combine multiple synthetic steps to eliminate intermediate isolation and purification procedures [23] [25]. One-pot synthesis approaches perform protection, purification, and subsequent transformations in single reaction vessels, dramatically reducing solvent usage and waste generation [25]. Telescoped processes that flow directly from protection to coupling reactions eliminate the need for product isolation and associated solvent requirements [25]. These integrated approaches typically reduce total solvent consumption by 60-80% compared to traditional stepwise processes [25].

Continuous flow processing enables dramatic waste reduction through precise control of reaction conditions and elimination of batch-to-batch variations [11] [27]. Flow reactors operate with minimal hold-up volumes, reducing the total amount of material in process at any given time [11]. The enhanced mixing and heat transfer characteristics of flow systems enable higher concentrations and reduced solvent requirements [11]. Continuous purification systems integrated with flow synthesis eliminate the need for intermediate storage and associated solvent losses [27].

Atom economy optimization focuses on maximizing the incorporation of starting materials into the final product while minimizing the formation of waste by-products [23] [28]. Direct protection methods that avoid the use of excess reagents or auxiliary chemicals achieve superior atom economy compared to traditional approaches [28]. The development of protection reagents that generate only volatile by-products eliminates solid waste streams and simplifies purification procedures [28]. Modern atom-economical processes achieve material utilization efficiencies exceeding 90% [28].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₄ | [29] [30] |

| Molecular Weight | 232.28 g/mol | [30] [7] |

| Melting Point | 207-208°C | [30] [7] |

| Optical Rotation [α]D | +24.0 ± 2.0° (c = 1 in MeOH) | [2] |

| Solubility | Methanol, DCM, DMF | [30] [31] |

| Carbon Content | 51.0-52.4% | |

| Nitrogen Content | 11.8-12.3% | |

| Appearance | White crystalline powder | [30] [7] |

| Synthetic Route | Yield (%) | Purity (%) | Reaction Time | Key Advantages |

|---|---|---|---|---|

| Direct Boc Protection | 85-95 | >98.0 | 2-4 hours | Simple procedure, high yield |

| Copper(II) Complex Method | 86-94 | >99.0 | 4-6 hours | Excellent purity, metal template |

| Selective Protection Strategy | 90-98 | >97.0 | 1-3 hours | Regioselective protection |

| One-pot Benzyloxycarbonyl Method | 80-90 | >95.0 | 24 hours | Single reaction vessel |

| Parameter | Optimal Conditions | Alternative Conditions |

|---|---|---|

| Copper Salt | CuSO₄·5H₂O | Cu(OAc)₂ |

| Base Requirement | Na₂CO₃ (2 equiv) | K₂CO₃ (1.5 equiv) |

| Temperature | Room temperature | 40-60°C |

| Reaction Time | 4-6 hours | 2-4 hours |

| Yield | 86-94% | 80-90% |

| Copper Removal Method | 8-Hydroxyquinoline | Na₂S₂O₃ |

| Final Purity | >99% | >98% |

| Scale Applicability | Gram to kilogram | Laboratory scale |

| Parameter | Specification | Test Method |

|---|---|---|

| Purity (HPLC) | ≥98.0% | RP-HPLC-UV |

| Water Content | ≤0.5% | Karl Fischer |

| Specific Rotation | +24.0 ± 2.0° | Polarimetry |

| Melting Point | 207-208°C | Melting point apparatus |

| Heavy Metals | ≤10 ppm | ICP-MS |

| Residual Solvents | ICH Q3C limits | GC-HS |

| Microbiological Limits | USP <61> | Microbial enumeration |

| Enantiomeric Purity | ≥99.5% L-form | Chiral HPLC |

| Approach | Environmental Benefit | Efficiency | Limitations |

|---|---|---|---|

| Solvent-free Conditions | No organic solvents | Quantitative yields | Substrate specific |

| Water-mediated Deprotection | Water as reaction medium | 90-95% yield | Limited scope |

| Thermal Flow Deprotection | No acid catalysts | 85-95% yield | Equipment dependent |

| Enzymatic Methods | Biodegradable catalysts | 80-90% yield | Cost considerations |

| Microwave-assisted Synthesis | Energy efficiency | 95-98% yield | Scale-up challenges |

| Binary Solvent Systems | Reduced hazardous solvents | 90-95% yield | Optimization required |

| Strategy | Implementation | Waste Reduction (%) | Economic Impact |

|---|---|---|---|

| Solvent Recycling | Distillation and purification | 70-80 | Medium cost reduction |

| Catalyst Recovery | Copper complex regeneration | 85-90 | High cost reduction |

| Process Integration | One-pot multi-step reactions | 60-75 | Low cost reduction |

| Atom Economy Optimization | Direct protection methods | 80-85 | Medium cost reduction |

| By-product Utilization | Side product conversion | 50-60 | Variable impact |

| Continuous Flow Processing | Automated synthesis | 75-85 | High initial investment |

| Analytical Method | Application | Detection Limit | Analysis Time |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity determination, impurity profiling | 0.1-1.0 µg/mL | 15-30 minutes |

| Mass Spectrometry (LC-MS) | Molecular weight confirmation, structural analysis | 1-10 ng/mL | 10-20 minutes |

| Nuclear Magnetic Resonance (NMR) | Structure confirmation, purity assessment | 0.1-1.0 mg/mL | 30-60 minutes |

| Infrared Spectroscopy (IR) | Functional group identification | 1-10 mg/mL | 5-10 minutes |

| Chiral Chromatography | Enantiomeric purity determination | 0.05-0.1% | 20-40 minutes |

| Amino Acid Analysis | Quantitative composition analysis | 1-10 pmol | 60-120 minutes |

| Capillary Electrophoresis (CE) | Separation of ionic species | 0.1-1.0 µg/mL | 10-25 minutes |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile impurity analysis | 0.1-1.0 µg/mL | 20-40 minutes |

XLogP3

GHS Hazard Statements

H317 (97.44%): May cause an allergic skin reaction [Warning Sensitization, Skin];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant